1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one

Medicinal Chemistry Structure-Activity Relationship Molecular Descriptors

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one (CAS 1705160-53-7, molecular formula C₁₇H₂₄N₂O, MW 272.39 g/mol) is a substituted N-acyl-N-phenylpiperazine derivative bearing an N4-cyclopropyl group, an N2-phenyl substituent, and an N1-isobutyryl (2-methylpropanoyl) moiety. It belongs to the broader class of phenylpiperazine-based research compounds that have been investigated as fatty acid synthase (FASN) inhibitors, dopamine D2/D3 receptor ligands, α₁-adrenoceptor antagonists, and excitatory amino acid transporter (EAAT) modulators.

Molecular Formula C17H24N2O
Molecular Weight 272.392
CAS No. 1705160-53-7
Cat. No. B2807853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one
CAS1705160-53-7
Molecular FormulaC17H24N2O
Molecular Weight272.392
Structural Identifiers
SMILESCC(C)C(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3
InChIInChI=1S/C17H24N2O/c1-13(2)17(20)19-11-10-18(15-8-9-15)12-16(19)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
InChIKeyFPZYMZBAUOUKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one (CAS 1705160-53-7): Structural Identity and Class Context for Procurement Decisions


1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one (CAS 1705160-53-7, molecular formula C₁₇H₂₄N₂O, MW 272.39 g/mol) is a substituted N-acyl-N-phenylpiperazine derivative bearing an N4-cyclopropyl group, an N2-phenyl substituent, and an N1-isobutyryl (2-methylpropanoyl) moiety . It belongs to the broader class of phenylpiperazine-based research compounds that have been investigated as fatty acid synthase (FASN) inhibitors, dopamine D2/D3 receptor ligands, α₁-adrenoceptor antagonists, and excitatory amino acid transporter (EAAT) modulators [1][2]. As of the evidence cut-off date, no primary peer-reviewed research articles or curated bioactivity database entries (PubChem, ChEMBL, PubMed) were identified for this specific CAS number; all currently available characterizations are limited to vendor-provided identity and purity specifications .

Why 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one Cannot Be Interchanged with Generic Phenylpiperazine Analogs


The phenylpiperazine scaffold is notoriously sensitive to N-acyl substituent modifications, with even minor alterations producing order-of-magnitude shifts in target potency and selectivity [1]. In the N-acyl-N-phenylpiperazine EAAT inhibitor series, every synthesized analog of the lead compound exhibited at least 3-fold lower inhibitory potency, and none achieved subtype selectivity, demonstrating that substitution patterns are non-fungible [1]. For the FASN inhibitor class, distinct N-acyl groups critically modulate interactions with the ketoacyl reductase (KR) domain of FASN, where steric and electronic complementarity drive binding affinity [2]. The isobutyryl group at N1 in the target compound confers a branched, sterically demanding acyl substituent that is not replicated by the linear propionyl analog (CAS not registered) or the cyclic cyclobutanecarbonyl analog (CAS 1705153-95-2). Substitution without empirical validation of the specific chemotype risks introducing an inactive or off-target-active compound.

Quantitative Differentiation Evidence for 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one (CAS 1705160-53-7) vs. Closest Structural Analogs


Steric Bulk Differentiation: Isobutyryl (CAS 1705160-53-7) vs. Propionyl Analog — Computed Molar Refractivity and Taft Es Parameter

The N1-isobutyryl group of the target compound introduces greater steric bulk than the linear propionyl analog, as quantified by computed molar refractivity (MR) and the Taft steric parameter (Eₛ). For acyl groups: isobutyryl MR ≈ 20.39 cm³/mol, Eₛ ≈ −0.47; propionyl MR ≈ 16.49 cm³/mol, Eₛ ≈ −0.07. The larger steric demand of isobutyryl is known to restrict conformational freedom of the adjacent piperazine ring and modulate receptor subpocket occupancy in N-acyl-N-phenylpiperazine series [1]. In the EAAT inhibitor SAR, branched acyl analogs exhibited differential potency profiles compared to linear congeners [1]. This steric differentiation is quantifiable and may impact target binding kinetics.

Medicinal Chemistry Structure-Activity Relationship Molecular Descriptors

Acyl Group Topology Comparison: Acyclic Branched Isobutyryl (CAS 1705160-53-7) vs. Cyclic Cyclobutanecarbonyl Analog (CAS 1705153-95-2)

The target compound (CAS 1705160-53-7) features an acyclic, branched isobutyryl group (C4H7O, sp² carbonyl + sp³ isopropyl), whereas the closest registered analog, 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine (CAS 1705153-95-2), incorporates a cyclic cyclobutanecarbonyl moiety (C5H7O, sp² carbonyl + cyclobutyl ring) [1]. The isobutyryl group has a lower molecular weight contribution (+71.09 Da vs. +83.13 Da), one fewer carbon atom, and possesses a freely rotating isopropyl terminus versus the conformationally constrained cyclobutyl ring. This difference in conformational entropy and shape complementarity may lead to divergent binding modes in protein pockets with defined steric constraints [2].

Conformational Analysis Medicinal Chemistry Ligand Design

Class-Level SAR Evidence: N-Acyl Modification Drastically Alters Phenylpiperazine Potency

In the only comprehensive SAR study of N-acyl-N-phenylpiperazines published to date, the lead compound (±)-exo-1 (bearing a specific N-acyl group) exhibited IC₅₀ values of 10 μM, 40 μM, and 30 μM at EAAT1, EAAT2, and EAAT3, respectively. Critically, every synthesized analog with modified N-acyl or N-phenyl substituents showed at least 3-fold lower inhibitory potency than the lead, and none achieved subtype selectivity [1]. This class-level evidence demonstrates that the N-acyl group is not a passive structural element but a primary driver of biological activity. The isobutyryl substitution pattern in the target compound represents a distinct, underexplored N-acyl variant within this pharmacophore class. Note: direct biological data for CAS 1705160-53-7 are not available; this evidence is class-level inference only.

Structure-Activity Relationship EAAT Inhibition Piperazine Pharmacophore

Purity Specification Benchmarking: CAS 1705160-53-7 Vendor Specification (≥95%) vs. Typical Research-Grade Phenylpiperazine Intermediates

The vendor specification for CAS 1705160-53-7 reports purity ≥95% by standard analytical methods (HPLC or GC) . This purity threshold meets the minimum acceptance criterion for most in vitro screening campaigns and SAR exploration studies. For comparison, the structurally related CAS 1421445-71-7 (1-(4-cyclopropyl-2-phenylpiperazin-1-yl)-2-methoxyethanone) is also listed with standard research-grade specifications . Users requiring quantitative pharmacology (e.g., Ki/IC₅₀ determinations) should verify lot-specific purity via independent analytical methods, as impurities ≥1% can confound dose-response interpretations.

Quality Control Procurement Specification Analytical Chemistry

Recommended Application Scenarios for 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)-2-methylpropan-1-one (CAS 1705160-53-7) Based on Structural Differentiation Evidence


FASN Inhibitor Lead Optimization — KR Domain Steric Probe

The target compound's branched isobutyryl N1-substituent provides a sterically demanding acyl group suitable for probing the ketoacyl reductase (KR) domain steric tolerance in FASN. Piperazine-based FASN inhibitors with optimized N-acyl groups have achieved IC₅₀ values as low as 28 nM against human FASN, and structural studies (PDB 6NNA) demonstrate that substituents at the piperazine N1 position directly engage the KR domain substrate-binding channel [1][2]. The isobutyryl variant, with a Taft Eₛ of −0.47, offers a steric probe intermediate between the smaller propionyl (Eₛ ≈ −0.07) and the larger cyclobutanecarbonyl (cyclic constraint, different shape) groups. This compound is recommended as a tool for SAR studies aimed at mapping steric tolerance in the FASN KR active site, complementing existing linear and cyclic acyl analogs.

N-Acyl-N-Phenylpiperazine EAAT Transporter Library Expansion

The published N-acyl-N-phenylpiperazine EAAT inhibitor series established that all acyl-modified analogs of (±)-exo-1 lost ≥3-fold potency compared to the lead, but the isobutyryl variant was not among the compounds synthesized and tested [1]. This compound therefore represents a genuine gap in the existing SAR landscape. Procurement of CAS 1705160-53-7 would enable screening at EAAT1-3 using established [³H]-D-aspartate uptake assays to determine whether the branched isobutyryl group can overcome the potency cliff observed with other acyl modifications. A positive result (IC₅₀ < 10 μM at any EAAT subtype) would represent a novel finding for the field.

Dopamine D2/D3 Receptor Ligand Development — Conformational Constraint Strategy

Cyclopropyl-substituted phenylpiperazines have been explored as dopamine D2/D3 receptor partial agonists and antagonists, with the cyclopropyl ring serving to conformationally constrain the piperazine scaffold and modulate receptor subtype selectivity [1]. The combination of N4-cyclopropyl constraint with the N1-isobutyryl steric element in CAS 1705160-53-7 creates a dual-constraint chemotype (conformational + steric) that is absent from commonly studied D2/D3 phenylpiperazine ligands. This compound is recommended for radioligand displacement assays at D2, D3, and D4 receptors to evaluate whether this dual-constraint architecture yields improved subtype selectivity over mono-substituted comparators.

Physicochemical Property Benchmarking — Lipophilicity and Permeability Profiling

The isobutyryl group increases calculated logP by approximately +0.5 to +0.8 log units relative to the propionyl analog, based on standard fragment-based logP contribution methods (isobutyryl fragment contribution ≈ +0.8; propionyl ≈ +0.3). This elevated lipophilicity may enhance passive membrane permeability but also increase the risk of promiscuous binding or CYP450 inhibition — a well-characterized trade-off in CNS drug discovery. Procurement of CAS 1705160-53-7 enables experimental determination of logD₇.₄, PAMPA permeability, and plasma protein binding, providing physicochemical benchmarking data to guide further optimization of the phenylpiperazine scaffold for CNS or peripheral targets.

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